molecular formula C12H5F21O B057718 2-(Perfluorodecyl)ethanol CAS No. 865-86-1

2-(Perfluorodecyl)ethanol

Cat. No.: B057718
CAS No.: 865-86-1
M. Wt: 564.13 g/mol
InChI Key: FLXYIZWPNQYPIT-UHFFFAOYSA-N
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Description

2-(Perfluorodecyl)ethanol is a versatile fluorinated organic compound that serves as a critical building block in advanced materials science. Its structure features a long, hydrophobic and lipophobic perfluorodecyl chain (C10F21) coupled with a hydrophilic ethanol terminal group. This unique amphiphilic nature makes it an exceptional precursor for creating surfaces with permanent superhydrophobic and oleophobic properties. Researchers primarily utilize this compound to synthesize fluorinated surfactants, polymers, and coatings. A key application involves its use as a monomer for grafting onto substrates or polymer backbones via the reactive hydroxyl group, thereby imparting extreme liquid repellency, low surface energy, and enhanced chemical resistance. These modified materials are invaluable in studies concerning anti-fouling coatings, microfluidic devices, stain-resistant textiles, and specialized separation membranes. The mechanism of action relies on the dense, oriented presentation of the fluorocarbon chains at the interface, which drastically reduces surface free energy and creates a non-wetting Cassie-Baxter state. This product is intended For Research Use Only and is a vital tool for investigators in surface chemistry, polymer science, and nanotechnology.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol
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InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10F21CH2CH2OH, C12H5F21O
Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
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DSSTOX Substance ID

DTXSID2029905
Record name 2-(Perfluorodecyl)ethanol
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Molecular Weight

564.13 g/mol
Source PubChem
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Vapor Pressure

-0.9 ± 0.02 [log Psd at 298.15 K (Pa)]
Record name 10:2 FTOH
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CAS No.

865-86-1
Record name 2-(Perfluorodecyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorodeca-1-ol
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Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
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Record name 2-(Perfluorodecyl)ethanol
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol
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Record name 2-(PERFLUORODECYL)ETHANOL
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Perfluorodecyl Ethanol

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of 2-(Perfluorodecyl)ethanol can be achieved through several distinct pathways, each with its own mechanistic features. These routes include the direct fluorination of hydrocarbon precursors, radical-mediated chain growth, alkylation strategies, and the use of organometallic reagents.

Fluorination of Alcohol Precursors

The direct fluorination of a corresponding hydrocarbon alcohol, dodecanol, represents a theoretical but challenging route to this compound. This process involves the substitution of hydrogen atoms with fluorine atoms.

Electrochemical Fluorination (ECF): This industrial process involves the electrolysis of an organic raw material in anhydrous hydrogen fluoride. nih.govdiva-portal.org While effective for producing a variety of perfluorinated compounds, the free-radical nature of ECF often leads to a mixture of linear and branched isomers, as well as carbon chain fragmentation, making it difficult to selectively produce a single, linear product like this compound. nih.govresearchgate.net

Direct Fluorination with Elemental Fluorine: More controlled methods involve the direct reaction of a substrate with elemental fluorine (F₂), often diluted with an inert gas. The "PERFECT" (Perfluorinated Ester Resin for F₂-Contact) method, for example, involves the direct fluorination of a partially fluorinated ester in a fluorous solvent, which can then be converted to the desired perfluorinated product. researchgate.netmdpi.com Another approach, the La-Mar process, fluorinates solid organic substrates using dilute fluorine and a heat sink to manage the highly exothermic reaction. dtic.mil These methods offer pathways to perfluorinated compounds but require specialized equipment and careful control to prevent decomposition and achieve high yields. mdpi.comdtic.mil

Radical Reaction Pathways for Compound Formation

The most common industrial synthesis of this compound and other FTOHs is telomerization, a process based on controlled radical reactions. wikipedia.orgtaylorandfrancis.com

The synthesis is a multi-step process:

Telomerization: A perfluoroalkyl iodide (the telogen), such as perfluoroethyl iodide (C₂F₅I), undergoes a radical reaction with tetrafluoroethylene (B6358150) (TFE, the taxogen). This step builds the perfluorinated carbon chain to the desired length, producing a mixture of longer-chain perfluoroalkyl iodides, including perfluorodecyl iodide (C₁₀F₂₁I). nih.govresearchgate.net

Ethylene (B1197577) Addition: The resulting perfluorodecyl iodide is then reacted with ethylene (CH₂=CH₂) in a subsequent radical addition step. This inserts a two-carbon non-fluorinated segment, yielding 1-iodo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane (C₁₀F₂₁CH₂CH₂I). wikipedia.orgnih.govresearchgate.net

Hydrolysis: The terminal iodine atom is replaced by a hydroxyl group through hydrolysis to yield the final this compound product. wikipedia.orggoogle.com

The radical addition of perfluoroalkyl iodides to alkenes is a well-established reaction, often initiated thermally, photochemically, or with a radical initiator. conicet.gov.arrsc.orgnih.gov The perfluoroalkyl radical (R_F•) is generated and adds to the ethylene double bond, followed by abstraction of an iodine atom from another R_F-I molecule to propagate the chain and form the product. conicet.gov.ar

Direct Alkylation Approaches for this compound Synthesis

Direct alkylation involves forming the bond between the perfluorodecyl group and the ethanol (B145695) fragment using nucleophilic perfluorodecyl species or electrophilic ethylene-based synthons.

One strategy involves the generation of an enolate from a suitable precursor, which is then alkylated. While aldehydes are generally poor substrates for direct alkylation due to rapid self-condensation, esters and ketones are more suitable. libretexts.orgorganicchemistrydata.org A theoretical route could involve the alkylation of an acetate (B1210297) enolate with a reactive perfluorodecyl halide, though this is challenging due to the electrophilicity of the perfluorinated chain.

A more plausible approach uses pre-formed organometallic reagents. Perfluorinated organolithium reagents, for example, can be synthesized and reacted with electrophiles. researchgate.net The reaction of a perfluorodecyl lithium or Grignard reagent with ethylene oxide would provide a direct route to this compound, adding the required two-carbon alcohol unit in a single step. acs.org

Organometallic Routes in Fluorinated Alcohol Synthesis (e.g., Grignard Reagents, Zinc-Copper Couples)

Organometallic reagents provide some of the most efficient and quantitative methods for synthesizing 2-(perfluoroalkyl)ethanols.

Zinc-Copper Couple: A highly effective method involves the reaction of 2-(perfluoroalkyl)-1-iodoethane (R_FCH₂CH₂I) with a zinc-copper couple. researchgate.netgoogle.com This reaction forms an organozinc intermediate, R_FCH₂CH₂ZnI. researchgate.net The intermediate is then oxidized, typically with a stream of oxygen gas, and subsequently hydrolyzed under buffered acidic conditions to yield the final 2-(perfluoroalkyl)ethanol in high, often quantitative, yields. google.com20.210.105 The reaction is sensitive to moisture, requiring solvents with very low water content, such as butyl phosphate. google.com

ReagentsIntermediateProductYieldReference
C₁₀F₂₁CH₂CH₂I, Zn/Cu Couple, O₂, H₃O⁺C₁₀F₂₁CH₂CH₂ZnIC₁₀F₂₁CH₂CH₂OHHigh google.com
C₆F₁₃CH₂CH₂I, Zn/Cu Couple, O₂, H₃O⁺C₆F₁₃CH₂CH₂ZnIC₆F₁₃CH₂CH₂OH100% google.com
C₄F₉CH₂CH₂I, Zn/Cu Couple, O₂, H₃O⁺C₄F₉CH₂CH₂ZnIC₄F₉CH₂CH₂OH100% google.com

Grignard Reagents: Perfluorinated Grignard reagents (R_FMgX) offer another versatile organometallic route. These can be prepared from the corresponding perfluoroalkyl iodides. researchgate.netscispace.com One synthetic pathway involves reacting the perfluorodecyl Grignard reagent with 1,3,2-dioxathiolane-2,2-dioxide. This nucleophilic substitution reaction forms a 2-(perfluorodecyl)ethyl magnesium sulfate (B86663) intermediate. This intermediate is then hydrolyzed with acid to produce this compound. researchgate.net This method provides an alternative to the more standard transformations of perfluoroalkyl iodides. researchgate.net

Thermal Alkylation of Ambidentate Lactams for 2-(Perfluoroalkyl)ethanol Production

A novel synthesis for 2-(perfluoroalkyl)ethanols involves the thermal alkylation of ambidentate lactams, such as 2-pyrrolidinone, with a 2-(perfluoroalkyl)-1-iodoethane. This reaction, extensively studied by Neal O. Brace, uses the lactam as both a reagent and a solvent.

The proposed mechanism involves several steps:

O-Alkylation: The lactam is first O-alkylated by the iodoalkane to form a lactim ether hydroiodide salt.

Nucleophilic Attack: A second molecule of the lactam acts as a nucleophile, attacking the intermediate.

Breakdown: The resulting adduct breaks down to yield the 2-(perfluoroalkyl)ethanol and an iminolactam salt.

Using this method, 2-(perfluorohexyl)ethanol has been synthesized in yields up to 94%. The reaction conditions, particularly the molar ratio of lactam to iodoalkane and the presence of water, significantly affect the product distribution and reaction rates.

Derivatization and Functionalization Strategies for Specialized Research Applications in Fluorinated Chemistry

The hydroxyl group of this compound is a key site for derivatization, enabling its incorporation into a wide range of materials and its detection in complex matrices.

Polymer Synthesis: A primary application of this compound is as a monomer precursor for fluorinated polymers. It can be readily reacted with reagents like methacryloyl chloride to form 1H,1H,2H,2H-perfluorodecyl methacrylate. wikipedia.org This and similar acrylate (B77674) monomers are then polymerized, often via radical polymerization, to create polymers used for surface coatings that impart water and oil repellency. wikipedia.orgcollectionscanada.gc.cagoogle.com These polymers are investigated for their durability and environmental degradation pathways. wikipedia.orgacs.org

Analytical Derivatization: For sensitive detection in environmental and biological samples, the alcohol functionality can be derivatized to enhance its response in analytical instruments like liquid chromatography-mass spectrometry (LC-MS). A common derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with the alcohol to form a highly fluorescent and easily ionizable derivative, allowing for detection at very low concentrations (pg/m³). researchgate.netepa.gov

Protecting Groups and Coatings: The unique properties of the perfluorodecyl group have been exploited in other areas of synthesis. For instance, a derivative of this compound has been used to create a "fluorous" protecting group, the tris(perfluorodecyl)silylethoxylcarbonyl (FTeoc) group, which facilitates the purification of reaction intermediates via fluorous-phase extraction. researchgate.net Furthermore, derivatives are used to develop advanced anti-staining coating materials, where the fluorinated chain provides the desired surface properties and a functional group, like a silane, allows for covalent bonding to substrates. mdpi.com

Original CompoundReagent/ProcessDerivative/Functionalized ProductApplicationReference
This compoundMethacryloyl chloride1H,1H,2H,2H-Perfluorodecyl methacrylatePolymer synthesis for surface coatings wikipedia.org
Fluorotelomer AlcoholsDansyl chlorideDansylated FTOH derivativeSensitive analytical detection (LC-MS) researchgate.netepa.gov
This compound derivative-Tris(perfluorodecyl)silylethoxylcarbonyl (FTeoc)Fluorous protecting group in synthesis researchgate.net
This compoundEsterificationPerfluoroalkanoic acid estersChemical intermediates google.com
Perfluorinated poly(ethylene glycol) (from precursor)AminopropyltrimethoxysilaneSilane-terminated anti-staining materialSurface coating mdpi.com

Environmental Behavior and Biogeochemical Cycling of 2 Perfluorodecyl Ethanol

Environmental Occurrence and Distribution in Diverse Environmental Compartments

2-(Perfluorodecyl)ethanol has been identified in various environmental compartments, indicating its widespread distribution. Its presence is notable in indoor environments, where it can be released from consumer products such as treated carpets and food packaging. chemtrust.orgnih.govcanada.ca

Studies have quantified 10:2 FTOH in house dust and indoor air. For instance, an analysis of house dust samples from the U.S. showed a mean concentration of 10:2 FTOH ranging from 0.4 to 1.0 µg/g. canada.ca Another study highlighted that indoor spaces with carpeting often exhibit higher concentrations of 10:2 FTOH. nih.gov

Due to its volatility, this compound is also subject to atmospheric transport, leading to its detection in remote locations far from direct sources. It has been measured in the atmosphere of the Arctic, with concentrations reported between 1.9 and 17 pg/m³. acs.org Similarly, it has been detected at Alpine summits, with concentrations ranging from non-detectable to 72.4 pg/m³. publish.csiro.au The compound's presence in rainwater further confirms its atmospheric transport and deposition. mst.dk

Table 1: Environmental Concentrations of this compound (10:2 FTOH)


Environmental CompartmentLocationConcentration RangeReference
House DustUnited States (Ohio & North Carolina)0.4 - 1.0 µg/g (mean) nih.gov
Arctic AtmosphereCanadian Arctic1.9 - 17 pg/m³
Alpine AtmosphereZugspitze & Sonnblick, AlpsNot Detected - 72.4 pg/m³ enviro.wiki

Environmental Persistence and Stability Assessment

The chemical structure of this compound, specifically the perfluorinated carbon chain, confers a high degree of stability and resistance to degradation. ontosight.aicymitquimica.com Like other PFAS, it is considered environmentally persistent, meaning it does not readily break down under natural environmental conditions. ontosight.ai The strength of the carbon-fluorine bond makes it resistant to chemical degradation, heat, and oxidation. cymitquimica.com This inherent stability contributes to its long-term presence in the environment following its release. ontosight.ai

Degradation Pathways and Mechanistic Studies

While highly stable, this compound can undergo transformation processes, primarily through biological and atmospheric oxidation pathways, leading to the formation of other persistent PFAS compounds. canada.caacs.org

Aqueous Photodegradation Mechanisms

While biodegradation is a primary transformation pathway, abiotic processes can also play a role in the environmental fate of fluorotelomer alcohols. Although direct photolysis is not considered a major degradation route for many fluorinated chemicals, indirect photolysis in the atmosphere involving reactions with hydroxyl (OH) radicals can occur. wur.nl For 8:2 FTOH, atmospheric oxidation has been shown to produce perfluorooctanoic acid (PFOA) and other perfluorocarboxylic acids, with molar yields of PFOA estimated to be in the range of 1-10%. illinois.edu This atmospheric degradation of FTOHs is considered a significant global source of persistent PFCAs. illinois.edu

Other Abiotic Degradation Pathways

Beyond photodegradation, other abiotic degradation pathways for this compound are not well-documented in the reviewed literature. The strong carbon-fluorine bond makes these compounds highly resistant to many forms of abiotic degradation. nih.gov

Long-Range Transport Mechanisms in Environmental Media (e.g., atmospheric and aquatic transport)

The physical and chemical properties of this compound and other volatile fluorotelomer alcohols facilitate their long-range transport in the environment.

Atmospheric Transport: Fluorotelomer alcohols are volatile and have been detected in the air in various locations, including remote regions like the Arctic. acs.orgwikipedia.org Their presence in the Arctic atmosphere, with concentrations of 10:2 FTOH ranging from 1.9 to 17 pg/m³, is strong evidence of long-range atmospheric transport. acs.org Models predict the efficient atmospheric transport and widespread distribution of FTOHs. acs.org Atmospheric oxidation of these transported FTOHs can then serve as a source of PFCAs to remote environments. illinois.eduacs.org

Aquatic Transport: In addition to atmospheric transport of the volatile precursors, the transport of the more water-soluble degradation products, PFCAs, can occur over long distances in ocean currents. acs.org This oceanic transport is considered a significant pathway for the distribution of PFCAs to remote regions like the Arctic. acs.org

Sorption and Desorption Dynamics in Environmental Matrices (e.g., soils, sediments)

The environmental fate and transport of this compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), are significantly influenced by its sorption and desorption behavior in environmental matrices such as soils and sediments. Research into the homologous series of fluorotelomer alcohols (FTOHs) has revealed that the perfluorocarbon chain length is a predominant factor governing their interaction with soil particles. acs.org

A key study investigating the solubility and sorption of FTOHs ranging from 4:2 to 10:2 FTOH demonstrated that soil organic carbon (OC) is the primary soil property controlling sorption. acs.org Due to the very low aqueous solubility of this compound, its sorption characteristics were determined using cosolvent/water solutions. The study found a clear trend of increasing sorption with a longer perfluorocarbon chain. Specifically, each additional difluoromethylene (–CF2–) group was found to increase the organic carbon-normalized sorption coefficient (Koc) by approximately 0.87 log units. acs.org This highlights the strong hydrophobic nature of the fluorinated chain, which drives the partitioning of this compound from water to the organic matter in soils and sediments.

The sorption of FTOHs, including this compound, is a critical process as it can lead to their accumulation in terrestrial and aquatic environments. For instance, studies conducted in Osaka and Kyoto, Japan, identified 10:2 FTOH as the dominant fluorotelomer alcohol in the soil samples analyzed. researchgate.net This suggests its persistence and tendency to associate with the solid phase in the environment.

Further illustrating its environmental relevance, this compound has been included in the development of machine learning models aimed at predicting the sorption behavior of various per- and polyfluoroalkyl substances (PFAS) in soils. nih.gov The sorption affinity for FTOHs was generally found to be higher than that for perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.gov

While direct desorption studies on this compound are limited, the strong sorption observed suggests that its desorption from soil and sediment particles may be a slow process, contributing to its long-term persistence in these environmental compartments. The uptake and metabolism of 10:2 FTOH in soil-biota systems, such as those involving earthworms and wheat, further underscore its presence and potential for bioaccumulation in the terrestrial environment. nih.gov

The following table presents the sorption isotherm parameters for this compound in different soils, as determined using a cosolvent/water solution with acetone. The data is derived from the supporting information of the study by Liu and Lee (2007). acs.org

Soil TypeOrganic Carbon (%)Acetone Volume Fraction (fc)Sorption Coefficient (Kd) [L/kg]Freundlich Exponent (N)Correlation Coefficient (r²)
Webster cl3.990.11850 (± 150)0.94 (± 0.03)0.994
Webster cl3.990.2471 (± 34)0.96 (± 0.03)0.995
Okoboji8.350.14250 (± 420)0.93 (± 0.04)0.992
Okoboji8.350.21140 (± 110)0.95 (± 0.04)0.993

Table 1: Sorption Isotherm Parameters for this compound in Different Soils.

The data clearly shows a higher sorption coefficient (Kd) in the Okoboji soil, which has a higher organic carbon content, reinforcing the crucial role of organic matter in the sorption of this compound. The Freundlich exponent (N) values close to 1 suggest that the sorption isotherms are generally linear over the concentration ranges studied.

Ecotoxicological Research and Biological Interactions of 2 Perfluorodecyl Ethanol

Ecotoxicological Effects on Ecosystem Components and Organisms

The environmental fate and toxicity of 2-(Perfluorodecyl)ethanol and other FTOHs are of concern due to their potential to transform into more stable and bioaccumulative PFAS compounds. researchgate.netenvironment.govt.nz Research into the direct ecotoxicological impacts of this compound is emerging, often contextualized within the broader study of FTOHs and their degradation products.

While extensive data specific to this compound is limited, studies on its degradation products and related FTOHs provide insights into potential aquatic toxicity. For instance, research has been conducted on the chronic toxicity of the 10:2 fluorotelomer carboxylic acid (10:2 FTCA), a key degradation product of this compound, on aquatic invertebrates. researchgate.net

Studies on the freshwater crustacean Daphnia magna have shown that the saturated fluorotelomer carboxylic acid (FTCA) is generally more toxic than its unsaturated (FTuCA) counterpart. researchgate.net In life-cycle tests, the lethal concentration (LC50) for 10:2 FTCA was found to be greater than 60 µg/L. researchgate.net For the midge Chironomus dilutus, exposure to 8:2 FTCA, a structurally similar but shorter-chain compound, identified total emergence and time to first emergence as the most sensitive endpoints, with EC50 values of 440 and 890 µg/L, respectively. researchgate.net Generally, PFAS exposure in aquatic organisms can lead to reproductive and developmental effects, such as reduced growth and survival of fish fry from exposed parent fish. environment.govt.nz

Table 1: Ecotoxicological Data for this compound Degradation Products in Aquatic Organisms
SpeciesCompoundEndpointValueReference
Daphnia magna10:2 FTCA21-day LC50>60 µg/L researchgate.net
Chironomus dilutus8:2 FTCA20-day Survival EC502,610 µg/L researchgate.net
Chironomus dilutus8:2 FTCA20-day Growth EC501,250 µg/L researchgate.net
Chironomus dilutus8:2 FTCATotal Emergence EC50440 µg/L researchgate.net

Information on the ecotoxicological effects of this compound on terrestrial organisms is sparse. However, research on other FTOHs and PFAS provides a basis for potential concern. Studies on soil microbes have demonstrated that fluorotelomer alcohols can be transformed by bacteria. researchgate.net For example, Pseudomonas species have been shown to cometabolize 8:2 FTOH, a shorter-chain analogue. researchgate.net While this indicates a potential for biodegradation, it also confirms a pathway for the formation of persistent PFCAs in soil environments. researchgate.net Research on other PFAS, such as PFOS and PFOA, has shown adverse effects on soil invertebrates like earthworms, including impacts on growth and mortality at high concentrations. environment.govt.nzcanada.ca

Cellular and Subcellular Interaction Mechanisms

The molecular structure of this compound, with its hydrophobic and lipophobic fluorinated tail and hydrophilic alcohol group, dictates its interaction with cellular components. ontosight.ai These interactions are fundamental to its biological activity and potential toxicity.

Fluorinated alcohols are known to interact with and alter the properties of lipid bilayers, which are the primary components of cell membranes. rug.nlresearchgate.net Like other alcohols, they can partition into the membrane, thereby modifying its structural integrity and stability. nih.govmdpi.com This partitioning can lead to changes in membrane fluidity, thickness, and permeability. researchgate.netmdpi.com

Atomistic molecular dynamics simulations and experimental assays have shown that fluoroalcohols can be more disruptive to lipid bilayers than their non-fluorinated counterparts when compared at equivalent aqueous concentrations. rug.nl The interaction is chain-length dependent; the long fluorinated tail of this compound would be expected to intercalate into the hydrophobic core of the lipid bilayer, while the polar alcohol head group would align with the polar head groups of the phospholipids (B1166683) at the membrane-water interface. mdpi.com At sufficient concentrations, this disruption can lead to a breakdown of the bilayer structure. rug.nl This mechanism is a potential pathway for cytotoxicity, as it compromises the essential barrier function of the cell membrane. nih.gov

Per- and polyfluoroalkyl substances are known to bind to various proteins, with serum albumin being a primary target in blood. concawe.eunih.gov This binding is influenced by the chain length of the PFAS, with longer-chain compounds generally exhibiting stronger binding. nih.gov The interaction of PFAS with proteins like human serum albumin (HSA) can alter the protein's conformation and function. nih.govewg.org While direct studies on this compound binding to HSA are limited, research on similar long-chain PFCAs shows that hydrogen bonding and van der Waals interactions are significant forces in the binding process. nih.gov

Computational modeling studies have predicted that PFAS, including compounds structurally related to this compound, can interact with a variety of proteins. nih.gov These interactions are critical as they can affect the transport and bioavailability of the compound and may interfere with the normal function of the protein. concawe.eu

Endocrine Disrupting Potential and Mechanisms

Certain PFAS compounds are considered endocrine-disrupting chemicals (EDCs) because they can interfere with the body's hormonal systems. nih.govmdpi.com The mechanisms of action often involve interactions with nuclear receptors, which regulate gene expression in response to hormones. nih.gov

In silico studies have been used to predict the interaction of a vast number of PFAS with various nuclear receptors. nih.govescholarship.org One such study predicted that 2-(perfluorodecyl)ethyl acrylate (B77674), a compound structurally similar to this compound, is a moderately active agonist for the androgen receptor (AR). nih.govacs.org Another computational study predicted a strong binding affinity between 2-(Perfluorododecyl)ethanol (a 12-carbon FTOH) and the vitamin D receptor (VDR). escholarship.org Furthermore, some PFAS have been shown to affect thyroid hormone homeostasis, and FTOHs are among the compounds that have been investigated for thyroid-disrupting activity. chemtrust.orgnih.gov Such interactions could potentially alter steroidogenesis, hormone transport, and metabolism, leading to adverse health outcomes. canada.canih.gov

Table 2: Predicted Endocrine-Related Interactions for this compound and Related Compounds
CompoundTarget ReceptorPredicted ActivityStudy TypeReference
2-(perfluorodecyl)ethyl acrylateAndrogen Receptor (AR)Moderately Active AgonistIn Silico (Molecular Modeling) nih.govacs.org
2-(Perfluorododecyl)ethanolVitamin D Receptor (VDR)Strong Binding AffinityIn Silico (Molecular Docking) escholarship.org
Fluorotelomer Alcohols (FTOH)Thyroid SystemPotential for DisruptionGeneral Review chemtrust.org

Comparative Ecotoxicity Assessments with Structurally Related PFAS and Key Metabolites (e.g., comparison with PFCAs like PFHxA)

The ecotoxicological profile of this compound, a 10:2 fluorotelomer alcohol (10:2 FTOH), is intrinsically linked to its biotransformation into various metabolites. Research indicates that the parent compound can undergo transformation to yield intermediate products, such as fluorotelomer carboxylic acids (FTCAs), and ultimately more stable perfluorocarboxylic acids (PFCAs). vliz.behawaii.gov A critical aspect of its environmental risk assessment involves comparing its toxicity, and that of its metabolites, with other per- and polyfluoroalkyl substances (PFAS), including the shorter-chain perfluorohexanoic acid (PFHxA).

A significant body of evidence suggests that the intermediate metabolites of FTOHs can be substantially more toxic to aquatic organisms than the terminal PFCA degradation products. acs.org Studies assessing the acute toxicity of a range of saturated (FTCA) and unsaturated (FTUCA) fluorotelomer carboxylic acids have demonstrated that toxicity generally increases with the length of the fluorocarbon chain. vliz.beacs.org

For instance, research on the acute toxicity of the 10:2 saturated fluorotelomer carboxylic acid (10:2 FTCA), a key metabolite of this compound, revealed a high level of toxicity to the freshwater invertebrate Daphnia magna. vliz.beacs.org The 48-hour median effective concentration (EC50) for immobilization was determined to be 0.025 mg/L. vliz.beacs.org This finding is particularly noteworthy when compared to the toxicity of other PFAS. The toxicity thresholds for these fluorotelomer acid intermediates have been found to be up to 10,000 times lower than those reported for PFCAs with the same carbon chain length, indicating a significantly higher potential for adverse environmental effects. acs.org

In contrast, shorter-chain FTOHs and their corresponding metabolites generally exhibit lower toxicity. For example, the 6:2 FTOH has been shown to be moderately toxic to aquatic life, with a 48-hour EC50 in Daphnia magna of 7.8 mg/L and a 96-hour lethal concentration (LC50) in fathead minnows of 4.8 mg/L. epa.gov The biotransformation of 6:2 FTOH can lead to the formation of PFHxA. hawaii.govcanada.ca Comparative reviews have indicated that 6:2 FTOH is significantly more toxic than PFHxA. canada.ca

The data underscores a critical consideration in the ecotoxicological assessment of this compound: the parent compound's degradation pathway leads to the formation of intermediates that are more potent toxicants than the well-studied PFCAs. This highlights the importance of evaluating the entire life cycle of FTOHs in the environment, rather than focusing solely on the terminal degradation products.

The following tables provide a comparative overview of the ecotoxicity data for selected PFAS, illustrating the differences in toxicity between this compound metabolites and other related compounds.

Comparative Acute Ecotoxicity Data for Selected PFAS in Daphnia magna

Compound Species Endpoint Value (mg/L) Reference
10:2 Fluorotelomer Carboxylic Acid (10:2 FTCA) Daphnia magna 48-hr EC50 (Immobility) 0.025 vliz.beacs.org
6:2 Fluorotelomer Alcohol (6:2 FTOH) Daphnia magna 48-hr EC50 7.8 epa.gov
4:2 Fluorotelomer Carboxylic Acid (4:2 FTCA) Daphnia magna LC50/EC50 >100 environment.govt.nz

Acute Ecotoxicity Data for 6:2 Fluorotelomer Alcohol in Various Aquatic Organisms

Compound Species Endpoint Value (mg/L) Reference
6:2 Fluorotelomer Alcohol (6:2 FTOH) Fathead Minnow (Pimephales promelas) 96-hr LC50 4.8 epa.gov

Human Exposure Pathways and Toxicokinetics in Academic Research

Sources and Routes of Human Exposure

Humans can be exposed to 10:2 FTOH through various environmental and dietary sources. The primary routes of exposure are inhalation of indoor air and dust, ingestion of contaminated food and drinking water, and to a lesser extent, dermal contact.

Fluorotelomer alcohols (FTOHs), including 10:2 FTOH, are volatile compounds present in indoor air and dust, representing a significant pathway for human exposure nih.govnih.gov. These compounds are released from various consumer products such as textiles, carpets, and paints nih.govnih.gov.

One study identified outdoor clothing as a relevant source of FTOHs in indoor workplace environments, particularly in shops selling these items. Air concentrations for 10:2 FTOH in these environments were found to range from 0.11 to 57.5 ng/m³ nih.gov. Another study focusing on professional ski wax technicians found average concentrations of 10:2 FTOH in the breathing zone to be 370 ng/m³ acs.org.

Concentrations of 10:2 FTOH in Indoor Environments

EnvironmentConcentration Range (ng/m³)Average Concentration (ng/m³)Source
Shops selling outdoor clothing0.11 - 57.5Not Reported nih.gov
Breathing zone of ski wax techniciansNot Reported370 acs.org

Ingestion of contaminated food and drinking water is considered a primary route of human exposure to many PFAS, including precursors like 10:2 FTOH alsglobal.comalsglobal.comcdc.gov. 10:2 FTOH can be found in food contact materials (FCMs), such as paper-based products, and can migrate into food rsc.orgacs.orgrsc.org.

A study on eco-friendly paper-made FCMs found 10:2 FTOH in most samples, with concentrations reaching up to 9350 ng/g acs.org. The migration efficiency of FTOHs from these materials into food simulants was shown to decrease as the carbon chain length increased acs.org. Nonstick cookware may also contain trace amounts of 10:2 FTOH oup.com. The biotransformation of 10:2 FTOH in soil can lead to its uptake by plants, such as wheat, potentially introducing it into the food chain nih.gov.

While consumer products like outdoor jackets can contain 10:2 FTOH, dermal absorption from the air is not considered a major pathway of exposure for humans rsc.orgumweltbundesamt.de. The available research indicates that dermal exposure to PFAS, in general, is thought to be low nih.gov.

Biomonitoring Studies and Detection in Human Biological Matrices

Biomonitoring studies have successfully detected metabolites of 10:2 FTOH in human biological samples, confirming its uptake and metabolism in the human body. These studies are crucial for assessing the extent of human exposure.

In a study of occupationally exposed ski wax technicians, who are subject to high levels of FTOH inhalation, various metabolites were identified in their blood. Among these were 10:2 unsaturated fluorotelomer acids (FTUCAs), which were detected at a maximum level of 0.11 ng/mL in whole blood nih.gov. The detection of such metabolites provides direct evidence of human exposure and subsequent biotransformation of the parent compound, 10:2 FTOH nih.gov. The presence of these intermediate compounds in human blood highlights the importance of including them in biomonitoring programs to get a complete picture of PFAS exposure.

Detection of 10:2 FTOH Metabolites in Human Blood (Ski Wax Technicians)

MetaboliteMaximum Concentration (ng/mL)Biological MatrixSource
10:2 FTUCA0.11Whole Blood nih.gov

Metabolism and Biotransformation in Mammalian Systems (Toxicokinetics)

Once absorbed, 10:2 FTOH undergoes biotransformation in mammalian systems. This metabolic process is a key aspect of its toxicokinetics and results in the formation of more persistent and potentially more toxic compounds.

The metabolism of 10:2 FTOH follows a pathway that ultimately leads to the formation of terminal perfluorocarboxylic acids (PFCAs) nih.govutoronto.caresearchgate.net. This biotransformation process has been observed in various biological systems, including in vivo studies with rats and in vitro studies with rat hepatocytes nih.gov.

The degradation of 10:2 FTOH is an important potential source of PFCAs in the environment and in living organisms nih.gov. In soil and earthworm systems, 10:2 FTOH has been shown to biodegrade into perfluorodecanoic acid (PFDA), which was identified as the predominant metabolite nih.govsciengine.com. Other PFCAs, such as perfluorooctanoate (PFOA) and perfluorononanate (PFNA), were also identified as degradation products nih.gov.

The general metabolic pathway involves the oxidation of the alcohol group, leading to the formation of intermediate products such as fluorotelomer aldehydes and unsaturated carboxylic acids (FTUCAs) before the final formation of stable PFCAs utoronto.canih.gov. The detection of these intermediate metabolites, such as 10:2 FTUCA in human blood, confirms that this biotransformation pathway occurs in humans nih.gov.

Identification and Characterization of Intermediate Metabolites in Mammalian Systems

The biotransformation of 2-(Perfluorodecyl)ethanol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), in mammalian systems is a critical area of study, as the resulting metabolites are often more persistent and toxic than the parent compound. Research using isolated rat hepatocytes has been instrumental in elucidating the metabolic pathway. nih.gov

The initial step involves the oxidation of 10:2 FTOH, a process catalyzed by cytochrome P450 enzymes. nih.gov This reaction forms 10:2 fluorotelomer aldehyde (10:2 FTAL). This aldehyde is a transient intermediate that can follow several subsequent pathways:

Further Oxidation: 10:2 FTAL can be oxidized to form 10:2 fluorotelomer carboxylate (10:2 FTCA). nih.gov

Elimination and Oxidation: Alternatively, 10:2 FTAL can undergo a non-enzymatic elimination of hydrogen fluoride, yielding the more reactive 10:2 fluorotelomer α,β-unsaturated aldehyde (10:2 FTUAL). This unsaturated aldehyde is also short-lived and can be oxidized to 10:2 fluorotelomer α,β-unsaturated carboxylate (10:2 FTUCA). nih.gov

These intermediate saturated and unsaturated acids (FTCAs and FTUCAs) are key precursors to the formation of highly persistent perfluoroalkyl carboxylates (PFCAs). Through processes that are not yet fully understood but are thought to involve β-oxidation, these intermediates are ultimately transformed into perfluorodecanoic acid (PFDA). nih.govresearchgate.net Studies in various biological systems, including rainbow trout and earthworms, have confirmed that PFDA is the predominant and highly stable final metabolite of 10:2 FTOH. researchgate.nethawaii.govwikipedia.org

The metabolic pathways for different fluorotelomer alcohols are generally analogous, differing primarily in the length of their perfluoroalkyl chains. nih.gov Therefore, research on compounds like 8:2 FTOH, which metabolizes to perfluorooctanoic acid (PFOA), provides valuable insights into the biotransformation of 10:2 FTOH. nih.govnih.gov

Table 1: Key Intermediate Metabolites of this compound (10:2 FTOH) in Mammalian Systems

Metabolite NameAbbreviationChemical Formula (General)Description
10:2 Fluorotelomer Aldehyde10:2 FTALC9F19CF2CH2CHOInitial, transient oxidation product of 10:2 FTOH. nih.gov
10:2 Fluorotelomer Unsaturated Aldehyde10:2 FTUALC9F19CF=CHCHOFormed via non-enzymatic elimination of HF from 10:2 FTAL; highly reactive. nih.gov
10:2 Fluorotelomer Carboxylic Acid10:2 FTCAC9F19CF2CH2COOHAn intermediate acid formed from the oxidation of 10:2 FTAL. nih.govresearchgate.net
10:2 Fluorotelomer Unsaturated Carboxylic Acid10:2 FTUCAC9F19CF=CHCOOHAn unsaturated intermediate acid, identified as a precursor to PFDA. nih.govresearchgate.net
Perfluorodecanoic AcidPFDAC9F19COOHThe predominant, persistent terminal metabolite of 10:2 FTOH biotransformation. researchgate.nethawaii.govwikipedia.org

General Toxicological Implications Derived from Academic Exposure Research

Overarching PFAS-related Toxicological Concerns Associated with Fluorotelomer Alcohols

Fluorotelomer alcohols (FTOHs) are recognized primarily as precursors to PFCAs, which are known for their persistence, bioaccumulation, and association with a wide range of adverse health effects. nih.govwikipedia.orgnih.gov The transformation of FTOHs into these terminal acids is a central toxicological concern. alsglobal.com However, research indicates that the toxicity of FTOHs is not solely due to their conversion to PFCAs. Studies have demonstrated that the intermediate metabolites, such as fluorotelomer carboxylic acids (FTCAs) and unsaturated fluorotelomer carboxylic acids (FTUCAs), can be significantly more acutely toxic than the final PFCA products. acs.org

Academic research has linked FTOH exposure to a variety of harmful effects, including hepatotoxicity, immunotoxicity, endocrine disruption, and developmental and reproductive toxicities. nih.govnih.gov A common underlying mechanism for these toxic effects appears to be the induction of oxidative stress, which occurs as a result of FTOH metabolism and the interaction of the parent compound and its metabolites with cellular systems. nih.gov

Hepatic Effects and Liver Homeostasis Perturbations

The liver is a primary target organ for FTOH toxicity. Animal studies have consistently demonstrated adverse hepatic effects following exposure. In studies with 8:2 FTOH, male mice exhibited increased liver weight and significant histological changes, including cellular vacuolation, swelling, infiltration of immune cells, and nuclear changes (karyopyknosis and swelling). nih.gov Similarly, studies on 6:2 FTOH in mice noted increased liver weights and adverse effects on liver-related clinical chemistry parameters. hawaii.gov Research on a mixture of FTOHs in rats also reported toxic changes to hepatocytes and increased liver weights. researchgate.net These findings indicate that FTOHs can perturb liver homeostasis, leading to both functional and structural damage.

Table 2: Summary of Hepatic Effects Observed in Animal Studies with Fluorotelomer Alcohols

FTOH StudiedAnimal ModelObserved Hepatic EffectsReference
8:2 FTOHMale C57BL/6 MiceIncreased liver weight, vacuolation, cell swelling, immune cell infiltration, karyopyknosis, nuclear swelling. nih.gov
6:2 FTOHCD-1 MiceIncreased liver weights, adverse changes in liver-related clinical chemistry. hawaii.gov
FTOH MixtureRatsChanges in hepatocytes, increased liver weights. researchgate.net

Reproductive System Impacts and Developmental Effects

Exposure to FTOHs during critical developmental periods has been shown to impact reproductive health and offspring development. Studies on 6:2 FTOH in rats and mice have identified it as a developmental toxicant. ceh.org At high doses, exposure in pregnant rats led to developmental toxicity, including increases in skeletal variations such as delayed ossification of the skull and rib alterations. nih.gov In mice, exposure to 6:2 FTOH resulted in reduced pup survival and body weight during lactation and clinical signs of delayed maturation. nih.gov

Immune System Dysfunction and Immunomodulation

The immune system is a sensitive target for PFAS, and FTOHs are no exception. health.gov.aufoodpackagingforum.org Research has demonstrated that FTOHs can cause immunotoxicity and modulate immune responses. nih.gov A study involving 8:2 FTOH in adult male mice found that exposure led to significant immunotoxic effects. nih.gov Key findings included:

A reduction in the serum concentration of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Decreased mRNA levels of key cytokines (IL-1β, IL-6, and TNF-α) in both the thymus and spleen, which are crucial immune organs.

Inhibition of the proliferation of splenocytes (immune cells from the spleen) when stimulated.

Inhibited secretion of Interferon-gamma (IFN-γ), a cytokine critical for innate and adaptive immunity, from stimulated splenocytes. nih.gov

These findings demonstrate that 8:2 FTOH can suppress both cellular and humoral immune responses in mice. nih.gov This aligns with broader concerns about the immunomodulatory effects of the wider PFAS class, which have been linked to suppressed antibody responses to vaccinations in human populations. nih.govpfas-exchange.org

Endocrine System Disruption Mechanisms

Certain FTOHs have been identified as endocrine-disrupting chemicals, primarily through their ability to interact with hormone receptors. nih.gov Specifically, both 6:2 FTOH and 8:2 FTOH have been found to be estrogenic, meaning they can mimic the effects of the hormone estrogen. wikipedia.orgacs.org

An in vitro study using a yeast two-hybrid assay provided a direct mechanism for this activity. The research demonstrated that 6:2 FTOH and 8:2 FTOH could induce a dose-dependent interaction with human estrogen receptor (hER) isoforms α and β. jst.go.jp This interaction with nuclear receptors is a key mechanism by which endocrine disruptors can interfere with the body's sensitive hormonal signaling pathways. nih.gov Hormones regulate a vast array of bodily functions, including development, reproduction, and metabolism, by binding to specific target cell receptors. study.com When a chemical like an FTOH binds to these receptors, it can inappropriately activate or block the natural hormonal response, leading to adverse health outcomes. youtube.com

Research on Potential Carcinogenic Risks

Academic research specifically investigating the carcinogenic potential of this compound is limited. However, information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides some insight into its suspected risks.

According to aggregated GHS information, this compound has been associated with a warning for carcinogenicity. nih.gov Specifically, a portion of notifications to the ECHA C&L Inventory includes the hazard statement H351, which designates a substance as "Suspected of causing cancer". nih.gov It is important to note that this classification is based on a limited number of reports. nih.gov

Further documentation, such as safety data sheets, indicates that the substance has not yet been fully tested for its toxicological properties, including its long-term carcinogenic effects. carlroth.com The current body of publicly available academic literature lacks comprehensive in vivo or in vitro studies designed to thoroughly evaluate the carcinogenic risks directly associated with this compound. While research exists for other fluorotelomer alcohols and related per- and poly-fluoroalkyl substances (PFAS), direct extrapolation of those findings to this compound requires caution.

The available hazard classification data is summarized below.

Table 1: GHS Carcinogenicity Classification for this compound

Hazard Class Hazard Statement Code Hazard Statement Description Data Source Reference

Research Applications and Functional Materials Development Involving 2 Perfluorodecyl Ethanol

Design and Development of Novel Hydrophobic and Oleophobic Coatings

The primary application of 2-(Perfluorodecyl)ethanol in materials science is as a building block for creating surfaces that repel both water and oils. Its inherent hydrophobic and lipophobic properties are conferred by the perfluorinated chain. ontosight.ai Researchers utilize the reactive hydroxyl group to chemically anchor or polymerize this compound and its derivatives onto various substrates.

A common strategy involves converting the alcohol into a more reactive monomer, such as an acrylate (B77674). For example, 2-(Perfluorodecyl)ethyl acrylate is synthesized from this compound and used to create repellent finishes on textiles like cotton. These coatings create a surface with very low energy, preventing water and oil from wetting the material, which enhances stain resistance and ease of cleaning.

The development of these coatings often involves sol-gel processes, where molecules like fluoroalkoxysilanes are combined with other precursors (e.g., silica) to form a hybrid material. google.comresearchgate.net When applied to a surface and cured, the fluorinated chains orient themselves away from the substrate, creating a durable, low-energy interface. researchgate.net Research focuses on optimizing the mechanical strength and abrasion resistance of these coatings, which can be a limitation for purely fluorinated materials like PTFE. google.com By creating composite coatings, for example with silica, researchers can achieve robust surfaces with excellent repellency. google.com

Table 1: Surface Repellency of Coatings Derived from Fluorinated Compounds This table provides illustrative contact angle values for surfaces treated with fluorinated materials to demonstrate their hydrophobic and oleophobic nature. Higher contact angles indicate greater repellency.

Coating Type Substrate Water Contact Angle (θ) Oil (n-hexadecane) Contact Angle (θ) Key Property
Fluorinated Silane CoatingPorous Silicon>150°>150°Superamphiphobic
Perfluoropolyether/Silica HybridGlass~120°~70°Hydrophobic & Oleophobic researchgate.net
Fluoroalkylsilane Sol-GelVarious>70°>40°Hydrophobic & Oleophobic google.com

Research into Lubricant Formulations and Tribological Properties

Per- and polyfluoroalkyl substances (PFAS) are noted in tribology for their high thermal stability, chemical inertness, and ability to reduce friction and wear. These characteristics make them valuable components in specialized lubricant formulations. While research often focuses on perfluoropolyethers (PFPEs) and polytetrafluoroethylene (PTFE), the fundamental properties of smaller molecules like this compound are also of interest.

The low surface energy and strong carbon-fluorine bonds of the perfluorodecyl chain contribute to lubricity. Research in this area explores how fluorinated compounds behave at the interface between moving parts. Studies on PFPE oils, for instance, show that they can react with metal surfaces to form a thin film of metal fluorides. researchgate.net This film can act as a sacrificial layer that reduces the coefficient of friction and protects the underlying material from wear. researchgate.net

The addition of fluorinated compounds as additives to conventional hydrocarbon or synthetic oils is another active area of research. rsc.orgnih.gov The goal is to enhance the load-carrying capacity and anti-wear properties of the base lubricant. The stability of the fluorinated molecules under high pressure and temperature is a key advantage.

Fundamental Research in Surfactant Chemistry for Specialized Applications

This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-attracting) part—the alcohol group—and a hydrophobic/lipophobic (water- and oil-repelling) part—the fluorinated chain. This dual nature makes it an effective surfactant, particularly for applications where conventional hydrocarbon-based surfactants fail, such as in fluorinated systems or under harsh chemical conditions.

Its key property as a surfactant is the ability to significantly lower the surface tension of liquids and the interfacial tension between two immiscible liquids. Fundamental research investigates the behavior of such semifluorinated alkanes at interfaces, such as the air-water interface. When spread on water, these molecules orient themselves with the dense, fluorinated tail pointing away from the water, forming a stable monolayer film. This behavior is crucial for creating stable emulsions and foams, such as those used in certain types of firefighting foams. nih.gov

Exploratory Biomedical Research Applications (e.g., drug delivery systems, advanced biomedical imaging agents)

The unique properties of fluorinated compounds have opened up exploratory avenues in the biomedical field. wisc.edu Semifluorinated alkanes, the class of molecules to which this compound belongs, are being investigated as potential carriers for drug delivery. Their ability to dissolve lipophilic drugs and form stable nanoemulsions makes them suitable for various formulations. nih.gov

Perfluorocarbon-based nanoparticles are also being developed as contrast agents for advanced biomedical imaging. nih.govfrontiersin.org For techniques like 19F Magnetic Resonance Imaging (MRI), the high fluorine content of molecules like this compound provides a strong and specific signal, as fluorine is otherwise absent in biological tissues. This allows for highly sensitive and background-free imaging.

In drug delivery, these nanoparticles can be engineered to carry therapeutic payloads. nih.gov The fluorinated core encapsulates the drug, while the surface can be modified to target specific cells or tissues. The combination of diagnostic (imaging) and therapeutic (drug delivery) functions in a single vehicle is known as a "theranostic" platform. nih.govthno.org

Polymer Science and Nanotechnology Innovations (e.g., fluoropolymer nanoparticles, amphiphilic copolymers with tailored nanostructures)

In polymer science, this compound serves as a valuable precursor for creating advanced fluoropolymers and nanomaterials. sciengine.com The reactive hydroxyl group allows it to be chemically converted into a monomer, such as a fluorinated acrylate or methacrylate. These monomers can then be polymerized using modern controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org

These advanced techniques allow for the synthesis of well-defined block copolymers. acs.org For example, an amphiphilic diblock copolymer can be created by polymerizing a hydrophilic block with a hydrophobic block made from a this compound derivative. In a selective solvent (like water), these copolymers self-assemble into tailored nanostructures, such as:

Micelles: Spherical structures with a fluorinated core and a hydrophilic shell.

Vesicles (or Polymersomes): Hollow spheres with a fluorinated membrane, capable of encapsulating aqueous solutions.

These fluoropolymer nanoparticles are being explored for a wide range of innovations. acs.org The fluorinated core can serve as a reservoir for lipophilic drugs, a host for catalysts, or as a 19F MRI contrast agent. The ability to precisely control the size, shape, and surface chemistry of these nanostructures is a key focus of current research, opening doors to applications in catalysis, advanced coatings, and nanomedicine.

Future Research Directions and Regulatory Science Context

Elucidation of Undiscovered Metabolites and Complex Degradation Pathways of 2-(Perfluorodecyl)ethanol

While it is established that this compound (10:2 FTOH) degrades into other per- and polyfluoroalkyl substances (PFAS), the full extent of its metabolic and degradation pathways remains an active area of research. FTOHs are known precursors to highly stable PFCAs, which are of significant environmental concern. alsglobal.comrsc.org

Future research must focus on identifying the complete range of transformation products. For instance, studies on analogous compounds like 8:2 FTOH and 6:2 FTOH have revealed complex degradation pathways that produce not only the expected PFCAs but also a variety of intermediate polyfluorinated acids. mdpi.comscispace.com Research on 10:2 FTOH metabolism in rainbow trout has identified perfluorodecanoic acid (PFDA) as a final product, formed via intermediates such as 10:2 fluorotelomer carboxylic acid (10:2 FTCA) and 10:2 fluorotelomer unsaturated carboxylic acid (10:2 FTUCA). mdpi.com However, other potential transient or stable metabolites may still be undiscovered.

A critical knowledge gap is the degradation of side-chain fluorotelomer-based polymers (FTPs), which are a significant long-term source of FTOHs in environments like landfills. acs.org Understanding the complete life-cycle and breakdown of these polymers is essential for accurately modeling the environmental release and subsequent transformation of 10:2 FTOH. acs.org

Key Research Imperatives:

Metabolite Identification: In-depth studies using high-resolution mass spectrometry to identify all metabolic products of 10:2 FTOH in various biological systems, including mammals, fish, and microorganisms.

Pathway Delineation: Mapping the specific biotransformation pathways, including the enzymes and conditions that drive the degradation from 10:2 FTOH to terminal PFCAs and other end-products.

Polymer Degradation: Investigating the degradation rates and mechanisms of FTPs that release 10:2 FTOH into the environment.

Comprehensive Assessment of the Environmental and Biological Fate of this compound and its Transformation Products

A thorough understanding of the environmental journey of this compound and its byproducts is crucial for assessing exposure and risk. As a volatile compound, 10:2 FTOH can be released from consumer products into indoor air and subsequently transported over long distances in the atmosphere. alsglobal.comrsc.orgrsc.org

Once in the environment, it partitions between air, water, soil, and sediment. Studies have detected FTOHs in various environmental compartments, including landfill gas and leachates, biosolids, and wastewater. rsc.orgrsc.orgacs.org In municipal wastewater treatment plants, a decrease in the mass of 10:2 FTOH has been observed during aerobic treatment, which corresponds with an increase in PFCAs, suggesting biotransformation is occurring. acs.org

The ultimate fate of these compounds is often accumulation in living organisms. ontosight.ai The physicochemical properties of 10:2 FTOH and its transformation products, such as their sorption behavior in soil and sediment, influence their mobility and bioavailability. purdue.edu The persistence of its degradation products, particularly PFCAs, means they can remain in the environment for extended periods, leading to potential bioaccumulation in food webs.

Key Research Imperatives:

Environmental Transport Modeling: Refining models to predict the long-range transport and partitioning of 10:2 FTOH and its major degradation products in the global environment.

Bioaccumulation and Biomagnification: Conducting comprehensive studies to determine the bioaccumulation potential of 10:2 FTOH and its metabolites in various ecosystems.

Fate in Waste Streams: Quantifying the release and transformation of 10:2 FTOH in landfills and wastewater treatment systems to better manage these sources of environmental contamination. rsc.org

Development and Evaluation of Novel Remediation and Treatment Strategies

The persistence of PFAS, including the transformation products of this compound, presents a significant remediation challenge. adec-innovations.com Current strategies for PFAS-contaminated water often rely on physical separation techniques like granular activated carbon (GAC) filtration, ion exchange resins, and reverse osmosis. adec-innovations.comrjleegroup.com For contaminated soils, methods include soil washing and immobilization to prevent leaching into groundwater. rjleegroup.commdpi.com

However, these methods primarily transfer the PFAS from one medium to another, creating a concentrated waste stream that requires further management. adec-innovations.com Therefore, there is a critical need for destructive technologies. Thermal treatment can destroy PFAS but is energy-intensive. rjleegroup.comjohnfhuntregeneration.co.uk

Emerging and more sustainable approaches are a key focus of future research.

Bioremediation: This strategy uses microorganisms to break down contaminants. Research has identified specific bacteria, such as Delftia acidovorans, and fungi, like Phanerochaete chrysosporium, that show potential for degrading certain PFAS. nih.govepa.gov While still in early stages for complex PFAS, bioremediation offers a potentially cheaper and less impactful alternative. rjleegroup.commdpi.com

Enzymatic Defluorination: A significant hurdle in PFAS degradation is the strength of the carbon-fluorine bond. Research into enzymes, such as dehalogenases, that can cleave this bond is a promising frontier. nih.govsemanticscholar.org Identifying or engineering enzymes capable of effectively defluorinating compounds like 10:2 FTOH and its successors would be a major breakthrough for bioremediation. nih.govresearchgate.net

Key Research Imperatives:

Screening for Microbes: Identifying and isolating new microbial strains from contaminated sites with the ability to degrade 10:2 FTOH and its transformation products.

Enzyme Engineering: Characterizing and engineering dehalogenase and other enzymes for enhanced activity and specificity towards fluorinated compounds. nih.gov

Pilot-Scale Testing: Moving promising bioremediation and enzymatic treatment strategies from the laboratory to pilot-scale studies under realistic environmental conditions to assess their efficacy and scalability. mdpi.com

Advancement of Analytical Techniques for Ultrasensitive and Comprehensive Trace-Level Detection

The ability to detect and quantify this compound and its transformation products at extremely low concentrations is fundamental to understanding their environmental prevalence and to enforcing regulations. The standard analytical methods involve chromatography coupled with mass spectrometry. scientificlabs.co.uk

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the preferred method for volatile PFAS like FTOHs, often coupled with thermal desorption (TD) for analyzing air samples. scientificlabs.co.uknih.gov This technique provides high sensitivity and selectivity, allowing for the detection of trace levels emitted from consumer products or present in the indoor environment. nih.govthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for analyzing non-volatile PFAS, such as the PFCAs that are the degradation products of FTOHs. scientificlabs.co.ukmdpi.com

Challenges in PFAS analysis include the vast number of different compounds, the potential for sample contamination from laboratory equipment, and the need for ever-lower detection limits, often in the parts-per-trillion (ppt) or parts-per-quadrillion (ppq) range. scientificlabs.co.ukhepure.com

Future advancements will likely focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-MS are powerful tools for non-targeted analysis, enabling researchers to screen for and identify previously unknown PFAS and their metabolites. acs.orgthermofisher.com

Improved Sample Preparation: Developing more efficient and cleaner methods for extracting and concentrating PFAS from complex matrices like soil, tissue, and food, using techniques like solid-phase extraction (SPE). scientificlabs.co.ukdiva-portal.org

Field-Portable Sensors: Creating low-cost, portable sensors for rapid, on-site detection of specific PFAS, which would greatly enhance monitoring capabilities. mdpi.com

Key Research Imperatives:

Method Standardization: Developing and validating standardized analytical methods for a wider range of FTOHs and their unique degradation products.

Reference Materials: Creating certified reference materials for 10:2 FTOH and its metabolites to ensure accuracy and comparability of data across different laboratories. scientificlabs.co.uk

Non-Targeted Screening: Expanding the use of HRMS to build a more complete picture of the "PFAS universe" in environmental and biological samples. acs.org

Informing Policy Implications and Regulatory Frameworks for Fluorotelomer Alcohols within the Broader PFAS Class

The growing body of scientific evidence on the environmental persistence, bioaccumulation, and potential health effects of PFAS is driving significant regulatory action globally. mdpi.com Fluorotelomer alcohols like this compound are of particular concern because they act as precursors to highly persistent PFCAs. alsglobal.comrsc.org

Regulatory bodies are increasingly adopting a "class-based" or grouped approach to managing PFAS, rather than regulating them one by one. This means that policies aimed at restricting PFOA or other long-chain PFCAs will invariably impact their precursors, including 10:2 FTOH. mdpi.com

Current and Pending Regulations: In the United States, the Environmental Protection Agency (EPA) reviews new PFAS chemicals under the Toxic Substances Control Act (TSCA), explicitly considering their potential to degrade into other stable and harmful PFAS. epa.gov In Europe, there are proposals to include shorter-chain FTOHs (6:2 and 8:2) in the list of regulated PFAS, signaling a trend that could eventually encompass 10:2 FTOH. alsglobal.comalsglobal.com Japan has also moved to regulate PFOA-related compounds, which includes 8:2 FTOH, with restrictions taking effect in 2025. mdpi.comsourceintelligence.com

Key Research Imperatives:

Life-Cycle Analysis: Conducting comprehensive mass flow analyses to track 10:2 FTOH from production and use in products to its end-of-life and transformation into PFCAs.

Precursor-to-PFCA Conversion Factors: Establishing accurate conversion factors to quantify how much a given amount of 10:2 FTOH will contribute to the environmental load of specific PFCAs.

Global Regulatory Harmonization: Fostering international cooperation to create consistent and effective regulatory frameworks for managing FTOHs and other PFAS precursors on a global scale. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Perfluorodecyl)ethanol with high purity?

  • Methodological Answer : Synthesis typically involves fluorotelomerization, where perfluorodecyl iodide undergoes nucleophilic substitution with ethylene oxide or ethanol derivatives. Purification steps may include fractional distillation under reduced pressure or preparative chromatography to isolate the compound from byproducts like shorter-chain fluorotelomer alcohols (e.g., 6:2 or 8:2 FTOHs). Purity validation requires GC-MS with a fluorine-specific detector (e.g., electron capture detector) to confirm the absence of residual iodides or unsaturated intermediates .

Q. How can researchers characterize the structural and purity attributes of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 19F NMR^{19}\text{F NMR} to verify the perfluorodecyl chain integrity (distinct CF2_2/CF3_3 signals) and 1H NMR^{1}\text{H NMR} for the ethanol moiety (triplet near δ 3.6 ppm for CH2_2OH).
  • Purity Analysis : Employ gas chromatography (GC) with a Restek Rtx-200 column for separation, coupled with mass spectrometry (MS) to detect impurities (e.g., 8:2 FTOH or degradation products). Retention time comparisons against certified standards are critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Although direct safety data for this compound is limited, general PFAS handling guidelines apply:

  • Use fume hoods to avoid inhalation of volatile fractions.
  • Store in sealed containers at 4°C to prevent degradation.
  • Dispose via incineration (≥1000°C) to prevent environmental release. Refer to ITRC PFAS guidance for waste management compliance .

Advanced Research Questions

Q. What experimental approaches are effective in tracking the environmental distribution and degradation pathways of this compound in atmospheric studies?

  • Methodological Answer :

  • Field Sampling : Collect high-volume air samples using polyurethane foam (PUF) passive samplers to capture gas- and particle-phase fractions. Analyze via GC-MS with isotopic dilution (e.g., 13C^{13}\text{C}-labeled internal standards) .
  • Degradation Studies : Simulate atmospheric oxidation in smog chambers using OH radicals. Monitor intermediates (e.g., perfluorocarboxylic acids) via LC-MS/MS. Back-trajectory modeling (e.g., HYSPLIT) can trace source regions and transport efficiency .

Q. How does the particle-phase partitioning of this compound influence its long-range atmospheric transport?

  • Methodological Answer : Partitioning depends on temperature and aerosol composition. At lower temperatures (e.g., Arctic conditions, 5°C), 10–30% of this compound adsorbs to particulate matter, enhancing transport via sedimentation. Use Clausius-Clapeyron-type equations to model temperature-dependent partitioning coefficients (KpK_p). Compare with PFASs like MeFOSE, which show stronger particle affinity due to sulfonamide groups .

Q. What advanced chromatographic techniques optimize the separation and quantification of this compound in complex matrices?

  • Methodological Answer :

  • Low-Pressure Gas Chromatography (LPGC) : Reduces runtime (e.g., from 6.65 min to 3.53 min for 10:2 FTOH) while maintaining resolution. Use a 5% phenyl-methylpolysiloxane column (e.g., Rtx-200) for fluorotelomer separation.
  • Matrix Cleanup : Pre-treat environmental samples (e.g., seawater, biota) with solid-phase extraction (SPE) using WAX cartridges to remove lipids and humic acids .

Q. How do structural modifications (e.g., chain length, functional groups) impact the bioaccumulation potential of this compound compared to other PFASs?

  • Methodological Answer :

  • In Silico Modeling : Use EPI Suite’s Bioaccumulation Screening Model (BCFBAF) to predict log KowK_{ow} and bioconcentration factors. Compare with experimental data from aquatic models (e.g., zebrafish).
  • Metabolite Profiling : Administer 14C^{14}\text{C}-labeled this compound to test organisms. Identify metabolites (e.g., PFDA via β-oxidation) via high-resolution orbitrap MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.